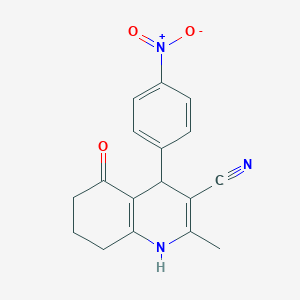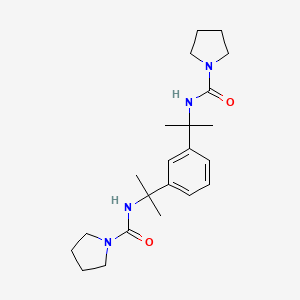
N,N'-(1,3-phenylenedi-2,2-propanediyl)di(1-pyrrolidinecarboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(1,3-phenylenedi-2,2-propanediyl)di(1-pyrrolidinecarboxamide), commonly known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of PDP is not fully understood, but it is believed to act through various pathways, including the inhibition of angiogenesis, modulation of the immune system, and reduction of oxidative stress and inflammation. PDP has also been found to interact with various proteins, including tubulin and caspase-3, which are involved in cell division and apoptosis.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, reduction of oxidative stress and inflammation, and neuroprotective effects in Alzheimer's and Parkinson's disease. PDP has also been found to modulate the immune system and inhibit angiogenesis, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One advantage of PDP is its potential as a therapeutic agent for various diseases. PDP has also been shown to have low toxicity, making it a promising candidate for further development. However, one limitation of PDP is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on PDP. One area of interest is the development of PDP-based therapies for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of PDP and its interactions with various proteins. Additionally, research is needed to optimize the synthesis method of PDP and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, PDP is a chemical compound with significant potential as a therapeutic agent for various diseases. Its complex synthesis method may limit its availability for research purposes, but its low toxicity and promising biochemical and physiological effects make it a promising candidate for further development. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for wider availability.
合成法
PDP can be synthesized through a multistep reaction process involving the condensation of 1,3-dibromopropane with 1,3-diaminobenzene, followed by the reaction of the resulting intermediate with pyrrolidine and carboxylic acid. The final product is obtained after purification and isolation.
科学的研究の応用
PDP has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that PDP can inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's and Parkinson's disease, PDP has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-[2-[3-[2-(pyrrolidine-1-carbonylamino)propan-2-yl]phenyl]propan-2-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-21(2,23-19(27)25-12-5-6-13-25)17-10-9-11-18(16-17)22(3,4)24-20(28)26-14-7-8-15-26/h9-11,16H,5-8,12-15H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQBHYHHYRDYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCC2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(pyrrolidine-1-carbonylamino)propan-2-yl]phenyl]propan-2-yl]pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

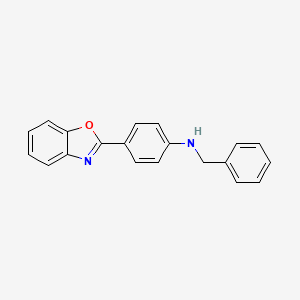
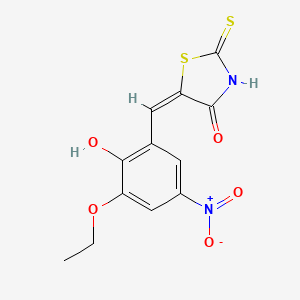
![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)
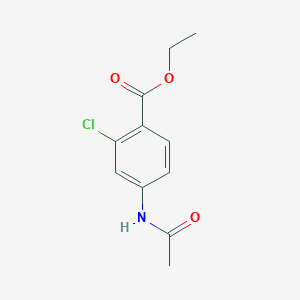
![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)

![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
![sec-butyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139355.png)
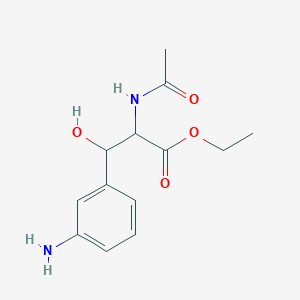
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)
